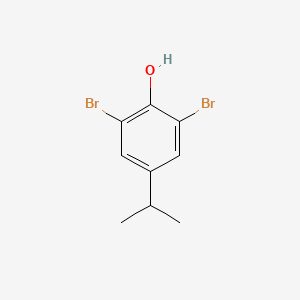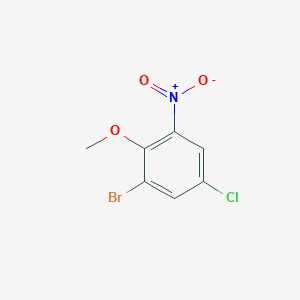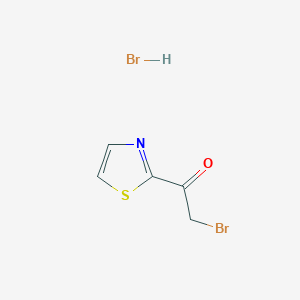
2-Benzoxazoleethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazoleethanamine is an organic compound with the molecular formula C9H10N2O. It is a member of the heteroarenes, which are widely used in synthetic organic chemistry, medicinal chemistry, and industrial areas .
Synthesis Analysis
Benzoxazole can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis
The molecular structure of 2-Benzoxazoleethanamine consists of a bicyclic planar molecule . The compound has a broad substrate scope and can be functionalized to offer several biological activities .Chemical Reactions Analysis
Benzoxazole synthesis involves the reaction of 2-aminophenol with different aldehydes under various circumstances and with catalysts like nanocatalysts, metal catalysts, ionic liquid catalysts, and a few other catalysts .Applications De Recherche Scientifique
Synthetic Organic Chemistry
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways .
Medicinal Chemistry
Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . The benzoxazole skeleton forms the active component in many marketed drugs .
Antimicrobial Activity
Many natural and synthetic benzoxazole-containing compounds exhibit antimicrobial properties .
Antitumor Activity
Benzoxazole-containing compounds also show antitumor properties . The VEGFR-2 plays an important role in tumor angiogenesis and its inhibition has proven an effective strategy in cancer therapy .
Antioxidant Activity
Benzoxazole derivatives have been found to exhibit antioxidant properties .
Antiviral Activity
Compounds containing benzoxazole have shown antiviral properties .
Antitubercular Activity
Benzoxazole derivatives have demonstrated antitubercular properties .
Anthelmintic Activity
Benzoxazole-containing compounds have also been found to possess anthelmintic properties .
Orientations Futures
Benzoxazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research may focus on further exploring the synthetic strategies for benzoxazole derivatives and their potential applications in various fields .
Mécanisme D'action
Target of Action
2-Benzoxazoleethanamine, also known as 2-(1,3-benzoxazol-2-yl)ethanamine, is a compound that has been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . One of the primary targets of this compound is the VEGFR-2, which plays an important role in tumor angiogenesis .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . A series of 2-thioacetamide linked benzoxazole-benzamide conjugates were synthesized recently as potential inhibitors of VEGFR-2 .
Biochemical Pathways
The benzoxazole scaffold is present in a wide range of natural products, pharmaceuticals, and functional materials . Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . The benzoxazole skeleton also forms the active component in many marketed drugs .
Result of Action
Benzoxazole derivatives have shown potent anticancer activity . They have been found to be effective against various human cancer cell lines
Action Environment
Environmental factors can exacerbate antimicrobial contamination and the spread of antimicrobial resistance
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCFAEORPFKPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313790 |
Source


|
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoxazoleethanamine | |
CAS RN |
623553-29-7 |
Source


|
| Record name | 2-Benzoxazoleethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623553-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazoleethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














